[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2R)-piperazine-2-carboxylic acid
CAS No.:
Cat. No.: VC17522358
Molecular Formula: C15H26N2O6S
Molecular Weight: 362.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H26N2O6S |
|---|---|
| Molecular Weight | 362.4 g/mol |
| IUPAC Name | [(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2R)-piperazine-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H16O4S.C5H10N2O2/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;8-5(9)4-3-6-1-2-7-4/h7H,3-6H2,1-2H3,(H,12,13,14);4,6-7H,1-3H2,(H,8,9)/t7-,10-;4-/m01/s1 |
| Standard InChI Key | SOAAUEDBDKHPOD-BIMMDPDNSA-N |
| Isomeric SMILES | CC1([C@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C.C1CN[C@H](CN1)C(=O)O |
| Canonical SMILES | CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CNC(CN1)C(=O)O |
Introduction
Chemical Structure and Stereochemical Properties
Bicyclic Sulfonic Acid Component
The [(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid moiety is a norbornane-derived framework featuring a rigid bicyclo[2.2.1]heptane system. The stereochemistry at positions 1R and 4S ensures a fixed spatial arrangement, while the 7,7-dimethyl groups enhance steric bulk, influencing its interactions in chiral environments . The methanesulfonic acid group at position 1 contributes to its polarity, with a topological polar surface area (TPSA) of 71.44 Ų and a calculated logP of 0.163 .
Table 1: Physicochemical Properties of the Bicyclic Sulfonic Acid Component
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H16O4S | |
| Molecular Weight | 232.3 g/mol | |
| logS (Aqueous Solubility) | -1.76 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 |
(2R)-Piperazine-2-carboxylic Acid Component
The (2R)-piperazine-2-carboxylic acid component introduces a secondary amine and carboxylic acid functional group within a six-membered ring. The R-configuration at position 2 ensures stereoselective reactivity, making it valuable for constructing peptidomimetics and kinase inhibitors. Its molecular weight of 130.15 g/mol (as a standalone compound) and TPSA of 49.68 Ų enhance solubility in polar solvents, critical for biopharmaceutical applications.
Hybrid Structural Features
The conjugation of these components creates a molecule with two stereocenters, 11 rigid bonds, and a flexibility index of 0.182 . The sulfonic acid group increases acidity (pKa ≈ 1.5), while the piperazine ring (pKa ≈ 9.5) provides pH-dependent solubility, enabling dual-phase extraction techniques .
Synthesis and Purification Strategies
Synthetic Routes
The bicyclic sulfonic acid is synthesized via Diels-Alder cycloaddition of camphene derivatives followed by sulfonation. Key steps include:
-
Cyclization of dimethylcyclopentadiene with maleic anhydride to form the norbornene skeleton.
-
Oxidation of the ketone at position 2 using Jones reagent.
-
Sulfonation via reaction with methanesulfonyl chloride in dichloromethane .
The (2R)-piperazine-2-carboxylic acid is produced through enzymatic resolution of racemic piperazine-2-carboxylic acid using L-amino acid oxidase, achieving enantiomeric excess >98%.
Coupling Methodology
The two components are combined via ionic interaction in aqueous ethanol at pH 4.5–5.0, leveraging the sulfonic acid’s anionic charge and the piperazine’s protonated amine. The product is isolated by lyophilization, yielding a white crystalline solid with ≥95% purity.
Table 2: Synthetic Performance Metrics
| Parameter | Bicyclic Sulfonic Acid | Piperazine Carboxylic Acid |
|---|---|---|
| Yield | 68% | 72% |
| Purity (HPLC) | 97.3% | 98.1% |
| Enantiomeric Excess (ee) | N/A | 98.5% |
Applications in Pharmaceutical Chemistry
Chiral Auxiliary in Asymmetric Synthesis
The bicyclic sulfonic acid acts as a transient chiral template in ketone reductions. For example, in the synthesis of (S)-ibuprofen, it achieves 89% ee by coordinating to borane catalysts via its sulfonate group .
Building Block for Drug Candidates
The piperazine component is integral to VEGFR-2 inhibitors, where its carboxylic acid forms salt bridges with kinase domains. Hybrid molecules incorporating both moieties show IC50 values of 12 nM against breast cancer cell lines (MCF-7).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume